molecular formula C24H22Cl3N3O B4543474 2,3-dichloro-N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}benzamide

2,3-dichloro-N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}benzamide

Cat. No. B4543474
M. Wt: 474.8 g/mol
InChI Key: SJSYPDFUDPMWNK-UHFFFAOYSA-N
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Description

2,3-Dichloro-N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}benzamide is a complex organic compound that may be studied for its potential therapeutic applications and interactions with biological systems. While specific studies on this compound are scarce, research on similar benzamide derivatives and piperazine compounds provides insights into the types of synthesis methods, molecular structures, and chemical properties these compounds can exhibit.

Synthesis Analysis

The synthesis of compounds structurally related to 2,3-dichloro-N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}benzamide often involves multi-step organic reactions, starting from basic aromatic or heteroaromatic compounds. These processes may include the formation of amide bonds, introduction of halogen atoms, and attachment of piperazine rings through nucleophilic substitution or amide coupling reactions. For example, benzamide derivatives have been synthesized by refluxing chloromethyl benzoyl chloride with amine in the presence of a base, followed by further reactions to introduce piperazine and additional functional groups (Abbasi et al., 2020).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including halogenated and piperazine-substituted compounds, can be characterized using techniques such as X-ray diffraction, IR, NMR, and UV-Vis spectroscopy. These methods allow the determination of the compound's geometric configuration, bond lengths, angles, and the spatial arrangement of functional groups. For instance, crystal structure analysis and spectral investigations have been performed to understand the optimized geometrical structure and electronic properties of related compounds (Demir et al., 2016).

properties

IUPAC Name

2,3-dichloro-N-[4-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22Cl3N3O/c25-21-6-2-1-4-17(21)16-29-12-14-30(15-13-29)19-10-8-18(9-11-19)28-24(31)20-5-3-7-22(26)23(20)27/h1-11H,12-16H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSYPDFUDPMWNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)C3=CC=C(C=C3)NC(=O)C4=C(C(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dichloro-N-{4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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